Home > Products > Screening Compounds P105194 > 3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea - 1796929-68-4

3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Catalog Number: EVT-2815870
CAS Number: 1796929-68-4
Molecular Formula: C32H24F4N4O3
Molecular Weight: 588.563
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compounds discussed in the provided papers are a series of non-peptide antagonists of the gastrin/cholecystokinin-B (CCK-B) receptor. These receptors are found in the brain and gastrointestinal tract and play a role in gastric acid secretion and potentially other physiological functions [, , ]. These antagonists are structurally related to 1,4-benzodiazepin-2-ones, with L-365,260 being a representative example [, , ].

Synthesis Analysis

Although the specific synthesis of the query compound is not described, the provided papers detail the synthesis of similar 1,4-benzodiazepin-2-one based CCK-B receptor antagonists. The synthesis generally involves multi-step procedures, often utilizing commercially available starting materials and established chemical reactions. A common strategy involves constructing the benzodiazepine ring system followed by the introduction of various substituents to optimize the pharmacological profile [, ].

Molecular Structure Analysis

The molecular structure of the query compound shares key features with the analyzed CCK-B receptor antagonists. These features include a 1,4-benzodiazepin-2-one core, a chiral center at the 3-position of the benzodiazepine ring, and various aromatic and aliphatic substituents. The specific arrangement of these structural elements influences the binding affinity and selectivity for the CCK-B receptor [, , ].

Mechanism of Action

The primary mechanism of action for the compounds discussed in the provided papers is the competitive antagonism of the CCK-B receptor [, , ]. These antagonists bind to the receptor, preventing the binding of endogenous ligands like gastrin and cholecystokinin (CCK), thereby inhibiting receptor activation. This inhibition leads to a decrease in various downstream signaling events mediated by the CCK-B receptor [].

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the query compound are not detailed, the papers highlight the importance of these properties for the development of CCK-B receptor antagonists. Factors like solubility, stability, and lipophilicity are crucial for determining oral bioavailability, duration of action, and ability to cross the blood-brain barrier [, , ].

Applications
  • Gastric Acid Secretion: These antagonists have been shown to effectively suppress gastric acid secretion induced by various stimuli, including pentagastrin, histamine, and bethanechol [, , ]. This suggests their potential use in treating peptic ulcers and gastroesophageal reflux disease (GERD) [, ].
  • Potential Use in Cancer Research: CCK-B receptors have been implicated in the growth of certain cancer cells. Though the provided papers don't directly investigate this, they allude to the potential of CCK-B receptor antagonists like YF476 in cancer research [, ].
  • Tool Compounds: Beyond therapeutic applications, these antagonists serve as valuable tools in understanding the physiological and pathophysiological roles of the CCK-B receptor in various systems, including the brain and gastrointestinal tract [, , ].
Future Directions
  • Exploring structure-activity relationships: Further studies are necessary to optimize the potency, selectivity, and pharmacokinetic properties of these antagonists [, ].
  • Investigating therapeutic potential in other diseases: Given the involvement of CCK-B receptors in other physiological processes beyond gastric acid secretion, exploring their potential in treating conditions like anxiety, panic disorder, and cancer could be promising [, ].
  • Developing new drug delivery systems: To improve the bioavailability and target specificity of these antagonists, novel drug delivery systems could be investigated [].
  • Understanding the interplay between CCK-A and CCK-B receptors: Studying the potential interactions and overlapping roles of these two receptor subtypes could reveal new therapeutic avenues [].

(R)-1-[2,3-Dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is a potent and selective gastrin/CCK-B receptor antagonist. [, , , , , , ] It exhibits antisecretory and antiulcer activities comparable to famotidine in rats, suggesting its potential as a therapeutic agent for peptic ulcer disease. [] Studies demonstrate its ability to inhibit pentagastrin-induced gastric acid secretion in anesthetized rats and prevent gastric and duodenal lesions. [] YM022 exists in different forms, including alpha, beta, and amorphous forms. []

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. [, ] It exhibits excellent oral bioavailability and potent inhibition of pentagastrin-induced gastric acid secretion in rats and dogs. [] These findings highlight its potential as a therapeutic agent for gastroesophageal reflux disease (GORD). []

L-365,260 [(3R-(+)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea]

Compound Description: L-365,260 is a potent and selective nonpeptide brain CCK-B and gastrin receptor antagonist. [, , , , ] It exhibits stereospecific binding, with the R-enantiomer being significantly more potent than the S-enantiomer. [] L-365,260 effectively inhibits gastric acid secretion induced by various stimuli, including pentagastrin, histamine, and bethanechol. [] This compound has served as a valuable tool for investigating the role of CCK-B and gastrin receptors in various physiological processes.

Other Related Compounds:

  • Devazepide (L-364,718): A selective CCK-A receptor antagonist used as a pharmacological tool to differentiate between CCK-A and CCK-B receptor subtypes. [, ]
  • Cl-988: A gastrin/CCK-B receptor antagonist mentioned for comparative purposes in studies evaluating the pharmacological profile of YM022. []
  • PD135,158: A CCK-2R antagonist, also found to be a partial agonist. []
  • CR2945: Another CCK-2R antagonist with partial agonist properties. []
  • GV150,013X: A compound identified as an inverse agonist of the CCK-2R. []
  • RPR101,048: Also identified as an inverse agonist of the CCK-2R. []

Properties

CAS Number

1796929-68-4

Product Name

3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C32H24F4N4O3

Molecular Weight

588.563

InChI

InChI=1S/C32H24F4N4O3/c1-19-10-5-6-13-21(19)26(41)18-40-25-17-8-7-14-22(25)27(20-11-3-2-4-12-20)37-29(30(40)42)39-31(43)38-28-23(32(34,35)36)15-9-16-24(28)33/h2-17,29H,18H2,1H3,(H2,38,39,43)

InChI Key

PIPAFDWEBCGGGH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=CC=C4F)C(F)(F)F)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.